2-(1-adamantyl)-N,N'-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride
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Overview
Description
2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride is a complex organic compound featuring an adamantane core Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide typically involves the adamantylation of amides. One common method includes the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in a sulfuric acid medium . This method is advantageous for introducing the adamantyl group into the amide structure. Other methods involve the use of trifluroacetic acid, manganese catalysts, or aluminum triflate under microwave irradiation .
Industrial Production Methods
Industrial production of adamantylated amides often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various adamantane derivatives, such as adamantanone, adamantanol, and halogenated adamantanes .
Scientific Research Applications
2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide involves its interaction with molecular targets through its adamantane core. The rigid structure of adamantane allows for strong binding interactions with target proteins and enzymes, potentially inhibiting their activity. The dimethylamino groups can further enhance these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1,2-propanediol: Another compound with dimethylamino groups, used in similar applications.
1-adamantylamine: A simpler adamantane derivative with applications in medicinal chemistry.
N-(1-adamantyl)-2-chloroacetamide: Used in the synthesis of various biologically active compounds.
Uniqueness
2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide stands out due to its dual functional groups (adamantane and dimethylamino), which provide a unique combination of stability, reactivity, and bioactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N,N'-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O2.2ClH/c1-26(2)9-5-7-24-21(28)20(22(29)25-8-6-10-27(3)4)23-14-17-11-18(15-23)13-19(12-17)16-23;;/h17-20H,5-16H2,1-4H3,(H,24,28)(H,25,29);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRQFVMKVDOVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(C(=O)NCCCN(C)C)C12CC3CC(C1)CC(C3)C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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